molecular formula C15H16N2O3 B1400849 Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate CAS No. 942035-01-0

Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate

Cat. No.: B1400849
CAS No.: 942035-01-0
M. Wt: 272.3 g/mol
InChI Key: YIBRDOBPVHYSIL-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an aminobenzoate moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate typically involves the reaction of 2-methoxyaniline with methyl 4-aminobenzoate under specific conditions. One common method is the use of a coupling reaction facilitated by a catalyst such as palladium. The reaction is carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Biological Activity

Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate, a derivative of para-aminobenzoic acid, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including the mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group attached to a phenyl ring, which is further connected to an aminobenzoate moiety. This unique structure contributes to its reactivity and biological properties. The compound can be synthesized through coupling reactions involving 2-methoxyaniline and methyl 4-aminobenzoate, often facilitated by catalysts such as palladium in a solvent like dimethylformamide (DMF) .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential as an acetylcholinesterase inhibitor, which could have implications in treating neurodegenerative diseases such as Alzheimer's .
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown promising results with IC50 values comparable to established chemotherapeutics like doxorubicin .

Anticancer Properties

Recent research highlights the anticancer potential of this compound:

Cell Line IC50 (µM) Comparison Drug Effectiveness
MCF-75.855-FluorouracilHigher activity
A54921.3DoxorubicinComparable
HCT-116<10CisplatinSignificant

Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism is hypothesized to involve disruption of bacterial cell membranes and induction of oxidative stress .

Case Studies

  • In Vitro Studies on Cancer Cells : A study evaluated the effects of this compound on human cancer cell lines (MCF-7 and A549). Results indicated significant inhibition of cell proliferation with IC50 values suggesting a strong anticancer effect .
  • Cholinesterase Inhibition : In another study focused on neuroprotective properties, the compound was tested for its ability to inhibit acetylcholinesterase (AChE). Results showed promising inhibition rates comparable to donepezil, indicating potential therapeutic benefits for Alzheimer's disease .

Properties

IUPAC Name

methyl 3-amino-4-(2-methoxyanilino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-14-6-4-3-5-13(14)17-12-8-7-10(9-11(12)16)15(18)20-2/h3-9,17H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBRDOBPVHYSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=C(C=C2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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